molecular formula C17H11Br2NO2S2 B11669150 (5E)-5-(3,5-dibromo-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3,5-dibromo-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11669150
M. Wt: 485.2 g/mol
InChI Key: FNNJMXWNTMDKBJ-NTEUORMPSA-N
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Description

(5E)-5-(3,5-dibromo-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a dibromo-methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3,5-dibromo-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dibromo-4-methoxybenzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3,5-dibromo-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.

    Substitution: The dibromo and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can lead to a variety of substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.

    Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5E)-5-(3,5-dibromo-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of key biological pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

(5E)-5-(3,5-dibromo-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

    (5E)-5-(4-chlorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: This compound has a similar structure but with a chlorobenzylidene moiety instead of a dibromo-methoxybenzylidene group. It may exhibit different biological activities and chemical reactivity.

    (5E)-5-(4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: This derivative has a methoxybenzylidene group without the dibromo substitution, which may affect its chemical properties and biological activity.

Properties

Molecular Formula

C17H11Br2NO2S2

Molecular Weight

485.2 g/mol

IUPAC Name

(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11Br2NO2S2/c1-22-15-12(18)7-10(8-13(15)19)9-14-16(21)20(17(23)24-14)11-5-3-2-4-6-11/h2-9H,1H3/b14-9+

InChI Key

FNNJMXWNTMDKBJ-NTEUORMPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)Br

Canonical SMILES

COC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)Br

Origin of Product

United States

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